Arecolina hidrobromuro
Descripción general
Descripción
La talidomida es un compuesto sintético que se desarrolló inicialmente en la década de 1950 por la empresa farmacéutica alemana occidental Chemie Grünenthal GmbH. Originalmente estaba destinado a ser un sedante y un antiemético, en particular para tratar las náuseas matutinas en mujeres embarazadas . Más tarde se descubrió que causaba graves defectos de nacimiento, lo que llevó a su retirada del mercado. A pesar de su trágica historia, la talidomida ha encontrado nuevas aplicaciones en el tratamiento de diversas afecciones médicas, incluido el mieloma múltiple y las complicaciones de la lepra .
Aplicaciones Científicas De Investigación
La talidomida tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la talidomida es complejo y no se comprende completamente. Se sabe que se une a la cereblona, un componente del complejo de ligasa de ubiquitina E3, lo que lleva a la degradación de factores de transcripción específicos como IKZF1 e IKZF3 . Esta interacción modula la respuesta inmunitaria e inhibe la angiogénesis, contribuyendo a sus efectos terapéuticos en afecciones como el mieloma múltiple y el eritema nodoso leproso .
Análisis Bioquímico
Biochemical Properties
Arecoline hydrobromide is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors to exert its effects. It is primarily a partial agonist of muscarinic acetylcholine receptors , leading to its parasympathomimetic effects.
Cellular Effects
Arecoline hydrobromide has been found to have effects on various types of cells and cellular processes. It has been reported to cause DNA damage and induce hepatocyte apoptosis . It also promotes excitation and decreases sleeping time, enhances learning and memory, and can decrease symptoms of depression and schizophrenia .
Molecular Mechanism
Arecoline hydrobromide exerts its effects at the molecular level through its interactions with acetylcholine receptors. It is primarily a partial agonist of muscarinic acetylcholine receptors . In addition, arecoline hydrobromide also inhibits AMPK through the generation of ROS in several types of cells .
Métodos De Preparación
La talidomida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del anhídrido ftálico con ácido L-glutámico para formar ácido N-ftaloyl-DL-glutámico. Este intermedio se cicla luego con un donador de amoníaco como urea, acetato de amonio o tiourea en presencia de un catalizador como 4-dimetilaminopiridina y éter difenílico para producir talidomida .
Para la producción industrial, la talidomida de alta pureza se puede preparar disolviendo la talidomida bruta en dimetilsulfóxido caliente o un solvente mixto de dimetilsulfóxido y alcohol graso. La solución se decolora luego utilizando carbón activado, se filtra en caliente y se enfría para inducir la cristalización .
Análisis De Reacciones Químicas
La talidomida sufre diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. Se sabe que se hidroliza no enzimáticamente en sus sitios de amida, y el metabolismo enzimático puede producir 5-hidroxitalidomida mediante la acción de la enzima CYP2C19 . Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones incluyen derivados hidrolizados e hidroxilados de la talidomida .
Comparación Con Compuestos Similares
Compuestos similares incluyen lenalidomida y pomalidomida, que también se dirigen a la cereblona y tienen mecanismos de acción similares . la talidomida es única en su importancia histórica y la extensión de sus efectos teratógenos. La lenalidomida y la pomalidomida se han desarrollado para reducir estos efectos adversos mientras se conserva la eficacia terapéutica .
Compuestos similares
- Lenalidomida
- Pomalidomida
- Derivados del ácido N-ftaloylglutamico
El viaje de la talidomida de un sedante a un agente terapéutico valioso destaca la importancia de las pruebas rigurosas de fármacos y el potencial de reutilizar compuestos existentes para nuevas aplicaciones médicas.
Propiedades
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075379 | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300-08-3 | |
Record name | Arecoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arecoline hydrobromide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arecoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARECOLINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.